molecular formula C20H20N2O4S B10980743 N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide

Cat. No.: B10980743
M. Wt: 384.5 g/mol
InChI Key: WYIRFXUJZLVNPH-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a coumarin-based acetamide derivative with a 3-(2-methylthiazole) substituent on the coumarin core and a cyclopentyl group in the acetamide side chain. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and enzyme-inhibitory properties . The cyclopentyl group in the acetamide moiety contributes to hydrophobic interactions, influencing solubility and pharmacokinetic profiles .

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-cyclopentyl-2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxyacetamide

InChI

InChI=1S/C20H20N2O4S/c1-12-21-17(11-27-12)16-8-13-6-7-15(9-18(13)26-20(16)24)25-10-19(23)22-14-4-2-3-5-14/h6-9,11,14H,2-5,10H2,1H3,(H,22,23)

InChI Key

WYIRFXUJZLVNPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NC4CCCC4)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromenyl Intermediate: The chromenyl moiety can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Thiazole Ring Formation: The thiazole ring is introduced by reacting the chromenyl intermediate with 2-methylthiazole-4-carboxylic acid under dehydrating conditions.

    Coupling with Cyclopentylamine: The final step involves coupling the thiazole-chromenyl intermediate with cyclopentylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenyl moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural features and molecular properties of N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Relevance Source
This compound C₂₀H₂₀N₂O₄S 384.45 3-(2-methylthiazol-4-yl), cyclopentyl acetamide Enzyme inhibition (e.g., lipoxygenase) Synthetic
N-Cyclopentyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide C₁₇H₁₉NO₄ 301.34 4-methyl coumarin, cyclopentyl acetamide Reduced steric bulk for target binding
N-Benzyl-2-((2-oxo-2H-chromen-6-yl)oxy)acetamide (5b) C₁₈H₁₅NO₄ 309.32 6-oxy coumarin, benzyl acetamide Lipoxygenase inhibition (IC₅₀ = 12 µM)
N-(4-Fluorobenzyl)-2-((2-oxo-2H-chromen-7-yl)oxy)acetamide (6a) C₁₈H₁₄FNO₄ 327.31 7-oxy coumarin, 4-fluorobenzyl acetamide Enhanced solubility via fluorination
3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one C₁₂H₈N₂O₂S 244.27 3-(2-aminothiazol-4-yl) coumarin Precursor for antimicrobial agents

Key Observations :

  • Thiazole vs.
  • Biological Activity : Thiazole-containing coumarins (e.g., ) often exhibit enhanced enzyme inhibition due to the thiazole’s electron-withdrawing effects, which stabilize interactions with catalytic residues .

Biological Activity

N-cyclopentyl-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a compound of interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₂O₂S. Its structure features a cyclopentyl group linked to a thiazole derivative and a chromenone moiety, which are known to contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole exhibit significant antimicrobial properties. For instance, compounds similar to N-cyclopentyl derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundActivity TypeTarget OrganismsReference
1AntibacterialS. aureus
2AntifungalC. auris
3Broad-spectrumE. faecium

Anticancer Activity

The anticancer potential of N-cyclopentyl derivatives has been explored in various cancer cell lines. For example, studies indicate that these compounds can significantly reduce cell viability in colorectal (Caco-2) and lung (A549) cancer cells.

Key Findings:

  • Caco-2 Cells: Treatment with N-cyclopentyl compounds resulted in a viability reduction of up to 54.9% compared to untreated controls.
  • A549 Cells: Similar compounds showed lower efficacy, indicating a selective response based on the cellular environment.
Cell LineCompound Concentration (µM)Viability Reduction (%)Reference
Caco-210054.9
A54910039.8

The biological activity of N-cyclopentyl derivatives is attributed to their ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity: Compounds may inhibit enzymes essential for DNA replication or protein synthesis.
  • Induction of Apoptosis: Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of N-cyclopentyl derivatives:

  • Thiazole Substituents: Variations in the thiazole ring influence antimicrobial potency.
  • Cyclopentyl Group: The presence of the cyclopentyl group enhances lipophilicity, improving membrane permeability.

Case Studies

Several case studies have reported on the effectiveness of N-cyclopentyl derivatives:

  • Study on Antimicrobial Efficacy: A study demonstrated that modifications in the thiazole moiety led to enhanced activity against resistant strains of S. aureus.
  • Anticancer Evaluation: Another investigation highlighted that specific substitutions on the chromenone structure significantly increased cytotoxicity against Caco-2 cells.

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